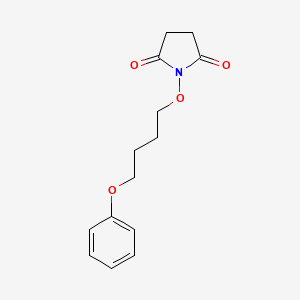

1-(4-phenoxybutoxy)-2,5-pyrrolidinedione

Description

Significance of Heterocyclic Frameworks in Bioactive Molecules

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry and drug discovery. mdpi.com Their prevalence is notable, with estimates suggesting that over 85% of all biologically active chemical compounds contain a heterocyclic ring. researchgate.net The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique physicochemical properties, including altered polarity, lipophilicity, and reactivity compared to their carbocyclic counterparts. chemscene.com

These frameworks are integral to the structure of numerous essential biological molecules, including vitamins, hormones, and the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. researchgate.netchemscene.com In drug design, the rigid yet versatile nature of heterocyclic rings allows them to present functional groups in specific three-dimensional orientations. This facilitates precise interactions with biological targets like enzymes and receptors through mechanisms such as hydrogen bonding and π-π stacking, which can enhance binding affinity and therapeutic potency. numberanalytics.comnih.gov Consequently, heterocyclic scaffolds are indispensable tools for medicinal chemists aiming to develop novel therapeutic agents with improved efficacy and safety profiles. numberanalytics.com

Overview of 2,5-Pyrrolidinedione Derivatives as a Privileged Scaffold

Within the vast landscape of heterocyclic compounds, some molecular frameworks are termed "privileged scaffolds." This concept, first introduced in the late 1980s, describes molecular cores that can serve as ligands for diverse biological receptors, leading to a wide range of pharmacological activities. nih.govnih.gov The 2,5-pyrrolidinedione ring, also known as the succinimide (B58015) ring, is widely recognized as one such privileged scaffold. frontiersin.org

The five-membered pyrrolidine (B122466) ring system is a versatile and widely used heterocycle in drug development. nih.gov The 2,5-pyrrolidinedione derivative, in particular, is a key component in numerous biologically active molecules. labinsights.nl Its structure is highly reactive and can be readily modified at the carbon or nitrogen atoms with various alkyl or aryl groups to generate potential therapeutic agents. nih.gov This versatility has led to the development of 2,5-pyrrolidinedione derivatives with a broad spectrum of biological activities, demonstrating the scaffold's privileged nature. frontiersin.orgnih.gov

| Biological Activity | Example or Application Area | Reference |

|---|---|---|

| Anticonvulsant | Used in the treatment of epilepsy; the scaffold emerged as valuable in counteracting seizures. | frontiersin.org |

| Antimicrobial | Derivatives have shown activity against various microbial strains. | nih.gov |

| Antitumor | Compounds have demonstrated efficacy against cancer cell lines, including breast cancer. | nih.govacs.org |

| Anti-inflammatory | Succinimide compounds are known to possess anti-inflammatory properties. | nih.gov |

| Enzyme Inhibition | Novel derivatives have been synthesized as potent inhibitors of enzymes like aminopeptidase (B13392206) N. | acs.org |

Rationale for Investigating N-Substituted Pyrrolidinediones with Complex Aryloxyalkyl Moieties

The nitrogen atom of the pyrrolidine ring is a key position for chemical modification, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at this N-1 position. nih.gov The introduction of substituents at this site allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.

The rationale for incorporating such moieties includes:

Introduction of Specific Interactions : The aryl group at the terminus of the alkyl chain can engage in additional binding interactions, such as hydrophobic or π-stacking interactions, with the target protein. This can lead to increased potency and selectivity.

Conformational Flexibility and Vectoring : The alkyloxy chain acts as a flexible linker that can position the terminal aryl group in an optimal orientation for binding within a receptor pocket. This "vectoring" allows for exploration of the chemical space around the core scaffold.

Therefore, attaching a complex aryloxyalkyl moiety to the nitrogen of a 2,5-pyrrolidinedione scaffold is a deliberate strategy to create novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic properties.

Contextualization of 1-(4-Phenoxybutoxy)-2,5-pyrrolidinedione as a Research Target

The compound this compound serves as a specific embodiment of the design principles discussed previously. It integrates the validated 2,5-pyrrolidinedione privileged scaffold with a complex N-substituent via an N-O-alkyl bridge. This substituent consists of a four-carbon butoxy linker attached to a terminal phenyl group through an ether linkage, forming the "phenoxybutoxy" moiety.

This molecule represents a logical research target for several reasons:

It combines a known bioactive scaffold (2,5-pyrrolidinedione) with a substituent (phenoxybutoxy) that is designed to modulate its properties. The phenoxybutoxy group itself is found in other bioactive molecules, such as the Kv1.3 potassium channel blocker 5-(4-phenoxybutoxy)psoralen (B1682466), highlighting its relevance in pharmacologically active structures. nih.govnih.gov

The N-O linkage is a less common but interesting modification compared to a direct N-C bond, potentially influencing the compound's stability, conformation, and electronic properties.

While extensive research on the specific synthesis or biological activity of this compound is not widely available in public-domain scientific literature, its structure makes it a compelling subject for investigation in the pursuit of new therapeutic agents. Its chemical properties, as computed and cataloged in databases like PubChem, provide the foundational data for such research endeavors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H17NO4 | PubChem |

| Molecular Weight | 263.29 g/mol | PubChem |

| IUPAC Name | 1-(4-phenoxybutoxy)pyrrolidine-2,5-dione | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| XLogP3-AA (Lipophilicity) | 1.6 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxybutoxy)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13-8-9-14(17)15(13)19-11-5-4-10-18-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEHGQVMRDHQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OCCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Phenoxybutoxy 2,5 Pyrrolidinedione

Strategies for N-Alkylation and N-Arylation of 2,5-Pyrrolidinediones

The introduction of substituents onto the nitrogen atom of the 2,5-pyrrolidinedione ring is a critical step in the synthesis of a vast array of functional molecules. For the specific case of 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione, the focus is on N-O-alkylation of an N-hydroxy precursor.

A primary and straightforward method for synthesizing the target compound involves the direct alkylation of N-hydroxysuccinimide (NHS). This reaction typically employs a Williamson ether synthesis-type mechanism, where the weakly acidic proton of the N-hydroxy group is first removed by a base to form a more nucleophilic N-hydroxysuccinimide anion. This anion then reacts with a suitable alkylating agent bearing the 4-phenoxybutoxy moiety.

The common alkylating agent for this purpose is 4-phenoxybutyl bromide (4-PBB). nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), in the presence of an inorganic base.

Table 1: Reagents and Conditions for Direct Alkylation

| Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux | Moderate to High | nih.gov |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | High | researchgate.net |

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Stronger bases like NaH can ensure complete deprotonation of NHS, while milder bases like K₂CO₃ are often sufficient and easier to handle.

The precursor, N-hydroxysuccinimide, is itself synthesized through a condensation and subsequent cyclization reaction. The most common industrial method involves the reaction of succinic anhydride (B1165640) with hydroxylamine (B1172632) or its salt, such as hydroxylamine hydrochloride. mdpi.comgoogle.comgoogle.com

The process can be summarized in two main steps:

Amidation: Succinic anhydride reacts with hydroxylamine to open the anhydride ring, forming N-hydroxysuccinamic acid.

Cyclization: The resulting amic acid is then dehydrated to form the cyclic imide, N-hydroxysuccinimide. This cyclodehydration can be achieved by heating, often with a dehydrating agent or a catalyst. beilstein-archives.org

One-pot procedures have been developed where succinic anhydride, hydroxylamine hydrochloride, and a composite acid catalyst are reacted in an ether solvent. google.comgoogle.com The reaction proceeds by heating to drive off the water formed and promote cyclization, with reported yields often exceeding 90%. google.com Greener methods using hot water as a solvent for the direct reaction of succinic acid with amines have also been reported, which could be adapted for hydroxylamine. researchgate.net

The Mitsunobu reaction stands out as a powerful and versatile method for incorporating the 4-phenoxybutoxy group. mdpi.comorganic-chemistry.org This reaction allows for the condensation of an alcohol with a nucleophile under mild, redox-neutral conditions. In this context, N-hydroxysuccinimide acts as the nitrogen-based nucleophile, and 4-phenoxybutanol is the alcohol component.

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated in situ by the reagents, leading to its substitution by the nucleophile with a characteristic inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org

A general protocol involves mixing the alcohol (4-phenoxybutanol), the nucleophile (N-hydroxysuccinimide), and triphenylphosphine in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. Recent developments have also explored mechanochemical, solvent-free Mitsunobu reactions, which offer benefits in terms of reduced waste and shorter reaction times. researchgate.net

Multicomponent Reaction (MCR) Approaches for Pyrrolidinedione Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient alternative for constructing complex heterocyclic structures. While not a direct route to this compound itself, MCRs are used to build the substituted pyrrolidinedione core. For instance, N-heterocyclic carbene (NHC)-catalyzed Stetter reactions between aromatic aldehydes and N-substituted itaconimides can produce highly functionalized succinimide (B58015) derivatives. acs.org Such strategies could potentially be adapted to create precursors for the target molecule, although this would represent a more complex and less direct synthetic route compared to the alkylation of NHS.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily involves fine-tuning the N-alkylation step, whether it is a direct alkylation or a Mitsunobu reaction.

For direct alkylation, factors such as the strength of the base, solvent polarity, reaction temperature, and reaction time are critical. A common issue can be the competition between N-alkylation and O-alkylation, although with N-hydroxysuccinimide, N-O bond formation is the expected outcome. The use of excess alkylating agent can lead to purification challenges, while insufficient base can result in low conversion. researchgate.net

In the Mitsunobu reaction, the stoichiometry of the reagents is paramount. An excess of the phosphine and azodicarboxylate is often used to drive the reaction to completion. The order of addition of reagents can also influence the yield and purity of the product. The choice between DEAD and DIAD can affect the ease of purification, as the hydrazine (B178648) byproducts have different solubilities.

Table 2: Optimization Parameters for N-Alkylation Reactions

| Reaction Type | Parameter | Variation | Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| Direct Alkylation | Base (equiv.) | 1.0 to 3.0 | Increasing equivalents can improve conversion but may lead to side reactions. | researchgate.net |

| Direct Alkylation | Temperature | Room Temp to Reflux | Higher temperatures increase reaction rate but can also promote side product formation. | nih.gov |

| Mitsunobu | Solvent | THF, Dichloromethane, Toluene | THF is most common; solvent choice can affect solubility and reaction rates. | researchgate.net |

| Mitsunobu | Reagent | DEAD vs. DIAD | DIAD can sometimes lead to easier purification of byproducts. | mdpi.com |

Purification Techniques for N-Substituted Pyrrolidinediones

The final step in any synthetic procedure is the purification of the desired product. For N-substituted pyrrolidinediones like the target compound, standard laboratory techniques are employed.

Crystallization: If the product is a solid, recrystallization is a highly effective method for purification. This technique relies on the difference in solubility between the desired compound and any impurities in a given solvent system. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For succinimide derivatives, solvents like ethanol (B145695) or ethyl acetate (B1210297) are often effective. ijcps.org

Column Chromatography: This is a versatile and widely used purification technique for both solid and liquid products. It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as they are moved through the column by a mobile phase (eluent). For N-alkoxy succinimides, which are moderately polar, a typical eluent system would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate. acs.org The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

The purification of Mitsunobu reaction products can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct. Chromatography is almost always necessary to separate these from the desired product.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments conducted. It provides data on the number of different types of protons, their electronic environments, and their proximity to other protons.

For 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the succinimide (B58015) ring, the phenoxy group, and the butoxy linker.

Succinimide Protons: The four protons of the pyrrolidine-2,5-dione ring are chemically equivalent due to symmetry and would be expected to produce a sharp singlet. The chemical shift of these protons in related succinimide structures is typically observed around δ 2.7-2.9 ppm. nih.govnist.gov

Phenoxy Protons: The protons on the phenyl ring would appear in the aromatic region of the spectrum (typically δ 6.8-7.5 ppm). The protons ortho to the oxygen (H-2'/H-6') would likely appear as a triplet, the para proton (H-4') as a triplet, and the meta protons (H-3'/H-5') as a triplet or a more complex multiplet due to coupling with adjacent protons.

Butoxy Linker Protons: The eight protons of the butoxy chain would give rise to distinct signals. The two methylene (B1212753) groups attached to the oxygen atoms (O-CH₂ and N-O-CH₂) would be the most deshielded and appear as triplets. The two central methylene groups would appear as multiplets, likely overlapping, in the more upfield region of the aliphatic signals.

Interactive Data Table: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Succinimide (CH₂)₂ | ~2.8 | s (singlet) |

| O-CH₂ (butoxy) | ~4.0-4.2 | t (triplet) |

| N-O-CH₂ (butoxy) | ~3.8-4.0 | t (triplet) |

| Central (CH₂)₂ (butoxy) | ~1.8-2.0 | m (multiplet) |

| Phenyl (H-2', H-6') | ~6.9 | d (doublet) or t (triplet) |

| Phenyl (H-4') | ~7.3 | t (triplet) |

| Phenyl (H-3', H-5') | ~7.0 | t (triplet) |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

For this compound, the expected ¹³C NMR spectrum would show signals for the carbonyl carbons of the succinimide, the aliphatic carbons of the butoxy chain, and the aromatic carbons of the phenoxy group.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the succinimide ring would appear as a single, highly deshielded signal, typically in the range of δ 170-180 ppm.

Succinimide Carbons: The two equivalent methylene carbons of the succinimide ring would produce a signal in the aliphatic region, expected around δ 28-30 ppm.

Butoxy Carbons: The four distinct carbon atoms of the butoxy linker would have characteristic shifts, with those attached to oxygen atoms appearing more downfield.

Phenoxy Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen (C-1') being the most deshielded.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (succinimide) | ~175 |

| CH₂ (succinimide) | ~29 |

| O-CH₂ (butoxy) | ~67 |

| N-O-CH₂ (butoxy) | ~76 |

| Central CH₂ (butoxy) | ~25-27 |

| C-1' (phenoxy) | ~158 |

| C-2'/C-6' (phenoxy) | ~114 |

| C-3'/C-5' (phenoxy) | ~129 |

| C-4' (phenoxy) | ~121 |

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be instrumental in confirming the connectivity of the protons within the butoxy chain and the coupling patterns within the phenoxy ring. chemicalbook.comchemicalbook.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the known assignments of the attached protons. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have a specific, highly precise mass. For this compound (C₁₄H₁₇NO₄), the exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Expected fragmentation pathways for this compound would likely involve cleavage at the ether linkages and within the succinimide ring. Common fragmentation patterns in similar structures often involve the loss of neutral molecules or the formation of stable radical cations. The analysis of these fragments provides definitive structural confirmation.

Interactive Data Table: Expected HRMS and MS/MS Data

| Analysis | Expected Result | Information Gained |

| HRMS | Exact mass measurement corresponding to the elemental formula C₁₄H₁₇NO₄. | Confirmation of elemental composition. |

| MS/MS | Characteristic fragmentation pattern, including fragments corresponding to the phenoxybutyl group and the succinimide moiety. | Structural confirmation and verification of connectivity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the IR spectrum arise from the succinimide ring and the phenoxybutoxy side chain. The dicarbonyl groups of the succinimide moiety are expected to show strong, characteristic stretching vibrations. Asymmetrical and symmetrical C=O stretching bands typically appear in the region of 1700-1800 cm⁻¹. Data from succinimide and its derivatives, such as N-phenylsuccinimide, support this expectation. nist.govchemicalbook.comnist.gov The ether linkage (C-O-C) in the phenoxybutoxy chain will likely produce a strong absorption band in the 1075-1250 cm⁻¹ region. Furthermore, the aromatic ring of the phenoxy group will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds in the butoxy chain will show stretching vibrations in the 2850-2960 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound, based on analogous compounds, is presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Imide C=O | 1700 - 1770 | Symmetrical Stretch |

| Imide C=O | 1770 - 1820 | Asymmetrical Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Ether C-O-C | 1075 - 1250 | Stretch |

| N-O Bond | 950 - 1050 | Stretch |

This table presents expected values based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing is expected to be influenced by intermolecular interactions such as hydrogen bonds and van der Waals forces. Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygens and hydrogens of the butoxy chain or the phenyl ring may play a role in stabilizing the crystal lattice. The planarity of the phenyl and succinimide rings may also lead to π-π stacking interactions.

A hypothetical set of crystallographic parameters for this compound, based on known structures of similar molecules, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z | 4 |

This table presents hypothetical data based on the crystallographic analysis of analogous N-substituted succinimides.

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most probable method for the analysis of this compound due to its polarity. A C18 stationary phase would be appropriate, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The UV detector would be set to a wavelength where the phenyl group exhibits strong absorbance, likely around 254 nm. The retention time of the compound will depend on the exact chromatographic conditions, including the mobile phase composition, flow rate, and column temperature. The presence of impurities would be indicated by additional peaks in the chromatogram.

A representative set of HPLC parameters for the analysis of this compound is outlined in the following table.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

This table outlines typical starting conditions for method development based on the analysis of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS analysis would provide information on its volatility, retention time, and fragmentation pattern upon electron ionization. nih.govgcms.cz The use of a non-polar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane, would be suitable.

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern will be characteristic of the structure, with initial cleavages likely occurring at the ether linkage and within the succinimide ring. Common fragments would include ions corresponding to the phenoxy group, the butoxy chain, and the succinimide moiety. The Linear Retention Index (LRI) can also be calculated to aid in identification. gcms.cz

Expected key fragments in the mass spectrum of this compound are listed below.

| m/z (mass-to-charge ratio) | Probable Fragment Ion |

| [M]+ | Molecular ion of this compound |

| [M - C₄H₄O₂N]+ | Loss of the succinimide radical |

| [C₆H₅O]+ | Phenoxy cation |

| [C₄H₈O]+• | Butoxy radical cation |

| [C₄H₄O₂N]+• | Succinimide radical cation |

This table indicates expected fragmentation patterns based on the principles of mass spectrometry and data from related structures.

Computational Chemistry and Molecular Modeling Studies of 1 4 Phenoxybutoxy 2,5 Pyrrolidinedione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict the most stable three-dimensional arrangements (conformers) of a molecule.

Electronic Structure Analysis: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine key electronic properties. mdpi.com These properties help in understanding the molecule's reactivity and stability. Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are key to predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. nih.gov

Conformational Analysis: The flexible butoxy chain and the relative orientation of the phenoxy and pyrrolidinedione rings mean that 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione can exist in multiple conformations. Quantum chemical methods are used to perform a potential energy surface (PES) scan by systematically rotating dihedral angles along the flexible chain. This process identifies low-energy, stable conformers. For complex structures, higher-level methods like Møller–Plesset perturbation theory (MP2) may be used to refine the energies of the conformers found through DFT. mdpi.comnih.gov Studies on related furanoside cycles have shown that different DFT functionals can yield varying results, highlighting the importance of selecting an appropriate level of theory for accurate conformational prediction. frontiersin.org

Illustrative Data from Quantum Chemical Calculations: The following table illustrates the type of data generated from DFT calculations for a molecule like this compound. Note: These are example values for illustrative purposes.

| Parameter | Illustrative Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Total Energy | -950.5 Hartree | The total electronic energy of the optimized geometry, used to compare the stability of different conformers. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Sampling: For a flexible molecule like this compound, MD simulations can explore its conformational landscape more extensively than static quantum calculations. By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformations and determine their relative populations at a given temperature, providing a more realistic understanding of its structural dynamics.

Solvent Interactions: MD simulations are particularly powerful for studying how a molecule interacts with a solvent, such as water or an organic solvent. An explicit solvent model surrounds the molecule with individual solvent molecules, allowing for the detailed analysis of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the pyrrolidinedione's carbonyl oxygens and protic solvents.

Hydrophobic Interactions: The behavior of the phenoxy and butoxy groups in an aqueous environment.

This information is critical for understanding the molecule's solubility and how its conformation might change in different biological or chemical environments.

Molecular Docking Investigations for Putative Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking studies would involve screening it against various protein targets to identify those to which it binds with high affinity. The process involves:

Preparation of Ligand and Receptor: A 3D structure of the small molecule is generated and optimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and van der Waals forces.

Studies on other succinimide (B58015) derivatives have used docking to explore their binding to targets like the human beta2-adrenergic G protein-coupled receptor and calcium channels, revealing binding energies that suggest favorable interactions. nih.gov Similarly, docking has been used to investigate the binding of pyrrolidine (B122466) derivatives to enzymes like dihydrofolate reductase (DHFR), enoyl ACP reductase, and various protein kinases. mdpi.comnih.gov

Illustrative Molecular Docking Results: This table shows hypothetical docking results for this compound against several protein classes.

| Protein Target (Example PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| A Protein Kinase (e.g., EGFR) | -7.9 | Leu718, Val726, Met793 |

| A G-protein Coupled Receptor (GPCR) | -7.2 | Phe193, Trp286, Tyr308 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized analogues.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) is required. The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates a subset of these descriptors with the observed activity. mdpi.com

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation (q²) and validation with an external test set of compounds not used in model creation. nih.gov

The resulting QSAR model can guide the design of new analogues. For example, if the model indicates that a lower electrostatic potential in a specific region of the molecule increases activity, new compounds can be designed with substituents that achieve this effect. 3D-QSAR methods like CoMFA and CoMSIA provide contour maps that visualize where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for structural modification. nih.gov

Mechanistic Studies of Synthetic Pathways through Computational Methods

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By modeling the reactants, transition states, intermediates, and products of a synthetic pathway, researchers can understand the reaction's feasibility, kinetics, and stereoselectivity.

For the synthesis of this compound, which could potentially be formed from precursors like N-hydroxy-succinimide and 1-bromo-4-phenoxybutane, computational methods can:

Model Reaction Profiles: Calculate the energy profile of the reaction pathway, identifying the activation energy barrier associated with the transition state. A lower activation energy indicates a faster, more favorable reaction.

Investigate Transition States: Determine the geometry of the transition state, which is the highest energy point along the reaction coordinate. Analyzing this structure provides insight into how the bonds are formed and broken.

Solvent Effects: Incorporate a solvent model to understand how the solvent influences the reaction mechanism and energetics.

DFT calculations are a primary tool for these studies. For instance, computational analysis of the homolytic cleavage of the N–O bond in N-alkoxyamines, a class of compounds related to the target molecule, has been performed to understand bond dissociation energies (BDEs), which are critical for predicting chemical behavior. nih.gov Such computational approaches provide a molecular-level understanding that complements experimental synthetic chemistry.

Investigation of Molecular and Biochemical Interactions of 1 4 Phenoxybutoxy 2,5 Pyrrolidinedione

Broad Receptor Binding Profiling and Ligand-Binding Assays

Specific broad-spectrum receptor binding and ligand-binding assay data for 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione are not extensively documented in publicly available scientific literature. However, the analysis of its constituent parts, the pyrrolidinedione ring and the phenoxybutoxy side-chain, allows for postulation of potential interactions.

Studies on various N-substituted pyrrolidinedione derivatives have indicated binding affinity for different receptor types. For instance, certain cyclohexylamine-pyrrolidine compounds have been synthesized and shown to act as high-affinity ligands for sigma receptors, with some enantiomers demonstrating affinity constants in the nanomolar range. nih.gov It is noted that the specific stereochemistry and substitutions on the pyrrolidinedione structure are critical for this high-affinity binding. nih.gov Other research has focused on different receptor classes, such as the 5-HT(2A) receptor, where complex molecules incorporating a piperidinyl group have been profiled. nih.gov Without direct experimental data, it remains undetermined whether the unique N-alkoxy substitution of this compound confers affinity for these or other receptor systems.

Enzyme Inhibition and Activation Assays

The potential for this compound to modulate enzyme activity can be inferred from studies on structurally related compounds.

Kinase Activity Modulation

Currently, there is a lack of specific data demonstrating that this compound or its close structural analog, 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1), directly modulates the activity of protein kinases.

Phosphodiesterase Modulatory Capacity

While various heterocyclic compounds are investigated as phosphodiesterase (PDE) inhibitors, particularly in the context of trypanosomal PDEs, there is no direct evidence to suggest that this compound possesses significant PDE modulatory capacity. researchgate.net The core structures of known potent PDE inhibitors, such as phthalazinones or phenylpyridazinones, differ substantially from the pyrrolidinedione scaffold. researchgate.net

Other Relevant Enzyme Systems (e.g., hydrolases, oxidoreductases)

Investigations into related chemical structures suggest potential interactions with hydrolases and oxidoreductases.

Hydrolases: Structure-activity relationship (SAR) studies have identified compounds with a pyrrolidine (B122466) ring, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, as potent inhibitors of Leukotriene A(4) (LTA(4)) hydrolase. nih.gov This enzyme is a key target in inflammatory pathways as it is the rate-limiting step for the production of the pro-inflammatory mediator Leukotriene B(4) (LTB(4)). nih.gov This suggests that the pyrrolidinedione moiety could potentially interact with certain epoxide hydrolases.

Oxidoreductases (Cytochrome P450): The metabolism of the closely related compound PAP-1, which shares the phenoxybutoxy side-chain, has been studied in detail. These studies show that PAP-1 is metabolized by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, inhibitors of rat CYP1A1/2 (alpha-naphthoflavone) and CYP3A (ketoconazole) were found to block the metabolism of PAP-1, indicating the involvement of these oxidoreductase systems. nih.govnih.gov At higher concentrations, PAP-1 itself can affect the activity of these enzymes. ncats.io

| Enzyme System | Interaction with Analog (PAP-1) | Reference |

| Cytochrome P450 | Metabolized by CYP1A1/2 and CYP3A | nih.govnih.gov |

| Cytochrome P450 | Inhibits enzymes at micromolar concentrations | ncats.io |

Ion Channel Modulatory Investigations

The most significant and well-documented activity related to the phenoxybutoxy motif is the potent and selective blockade of the voltage-gated potassium channel Kv1.3. johnshopkins.edunih.gov The compound 5-(4-phenoxybutoxy)psoralen (PAP-1) is one of the most potent small-molecule Kv1.3 blockers identified. johnshopkins.edunih.gov

The Kv1.3 channel is a key regulator of calcium signaling in effector memory T cells (T(EM)), making it an attractive therapeutic target for autoimmune diseases. nih.gov PAP-1 blocks the Kv1.3 channel with high potency, exhibiting an EC₅₀ value of 2 nM. medchemexpress.com The mechanism of action is use-dependent, meaning the compound preferentially binds to the C-type inactivated state of the channel. johnshopkins.edumedchemexpress.com

This blockade is highly selective. PAP-1 shows significantly lower potency against other potassium channels, demonstrating the importance of the phenoxybutoxypsoralen pharmacophore for high-affinity binding to Kv1.3. ncats.iojohnshopkins.edu

| Ion Channel | EC₅₀ / IC₅₀ (nM) | Selectivity vs. Kv1.3 | Reference |

|---|---|---|---|

| Kv1.3 | 2 | - | medchemexpress.com |

| Kv1.5 | 45 | 23-fold | medchemexpress.com |

| Other Kv1-family channels | - | 33 to 125-fold | medchemexpress.com |

| Kv2.1, Kv3.1, Kv3.2, Kv4.2, HERG, Ca²⁺-activated K⁺ channels, Na⁺, Ca²⁺, and Cl⁻ channels | - | 500 to 7500-fold | ncats.io |

Cellular Pathway Influence and Signaling Cascade Analysis

The functional consequences of the biochemical interactions of phenoxybutoxy-containing compounds are most clearly demonstrated by the effects of Kv1.3 channel blockade on cellular signaling pathways.

Blockade of the Kv1.3 channel in T lymphocytes leads to membrane depolarization. ncats.ionih.gov This change in membrane potential reduces the electrochemical driving force for calcium (Ca²⁺) influx through the calcium release-activated calcium (CRAC) channels, which is a critical step for T-cell activation. nih.gov By inhibiting this sustained Ca²⁺ signaling, Kv1.3 blockers like PAP-1 potently suppress the proliferation and function (e.g., cytokine release) of effector memory T cells. ncats.ionih.gov This selectively targets the T-cell subtype implicated in many autoimmune diseases. johnshopkins.edu

Separately, other research on compounds containing a pyrrolidine ring has shown modulation of different signaling cascades. For example, certain nitrovinyl-phenyl-pyrrolidine derivatives have been found to suppress Toll-like receptor (TLR) signaling pathways. nih.govnih.gov These compounds inhibit the activation of key transcription factors such as nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are central to the inflammatory response. nih.govnih.gov This leads to a downstream reduction in the expression of inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov While not directly demonstrated for this compound, this highlights a potential pathway that could be modulated by the pyrrolidinedione portion of the molecule.

| Cellular Effect | Underlying Mechanism | Reference |

|---|---|---|

| Inhibition of Effector Memory T Cell Proliferation | Blockade of Kv1.3 → Membrane depolarization → Reduced Ca²⁺ influx → Inhibition of activation signals | ncats.ionih.gov |

| Suppression of Delayed-Type Hypersensitivity | Inhibition of CD4⁺ T cell-mediated reaction in vivo | ncats.io |

| Treatment of Allergic Contact Dermatitis | Suppression of CD8⁺ T cell-mediated reaction in vivo | ncats.io |

Protein-Protein Interaction Studies

A comprehensive review of scientific literature and databases reveals a lack of specific studies investigating the effects of this compound on protein-protein interactions (PPIs). While the disruption or stabilization of PPIs is a critical mechanism of action for many therapeutic agents, there is no publicly available data to suggest that this compound has been evaluated in this context.

Typically, such investigations would involve various biophysical and biochemical assays to identify and characterize the ability of a compound to interfere with known protein complexes. Techniques like co-immunoprecipitation (Co-IP), yeast two-hybrid (Y2H) screening, surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET) are commonly employed to study the modulation of PPIs by small molecules. However, no such studies have been reported for this compound.

Without experimental data, it is not possible to create a data table of affected protein-protein interactions or detail research findings in this area.

Gene Expression Profiling in Response to Compound Exposure

There is no available research detailing the effects of this compound on gene expression. Gene expression profiling, often conducted using techniques such as microarray analysis or RNA sequencing (RNA-Seq), is a powerful tool for understanding the cellular pathways modulated by a compound. This type of analysis can provide insights into a compound's mechanism of action, potential therapeutic effects, and off-target activities.

For a typical compound, a gene expression study would generate data on upregulated and downregulated genes in response to its exposure. This information is often presented in data tables that include gene symbols, fold changes in expression, and statistical significance (p-values). These findings would then be used to perform pathway analysis to identify the biological processes that are most significantly affected. As of the latest available information, no such studies have been published for this compound.

Affinity Proteomics and Target Deconvolution Strategies

Affinity proteomics and other target deconvolution strategies are employed to identify the direct molecular targets of a compound within the proteome. These methods are crucial for understanding how a molecule exerts its biological effects. Common approaches include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, and chemical proteomics techniques that use tagged versions of the compound to identify its targets in a cellular context.

A thorough search of the scientific literature indicates that this compound has not been the subject of any published affinity proteomics or target deconvolution studies. Consequently, its specific protein targets remain unknown.

In the absence of such studies, a data table of identified protein targets and the corresponding experimental methods and binding affinities cannot be provided.

Structure Activity Relationship Sar Studies of 1 4 Phenoxybutoxy 2,5 Pyrrolidinedione Analogues

Systematic Modification of the Pyrrolidinedione Core

The pyrrolidinedione ring is a crucial pharmacophore for many biologically active compounds. mdpi.com Modifications to this five-membered heterocyclic core, including the introduction of substituents and the creation of more complex fused or spirocyclic systems, have been extensively investigated to enhance activity and selectivity. The SAR studies confirm the vital role of the pyrrolidinedione core fragment for anticonvulsant activity. researchgate.net

The introduction of various substituents at the C-3 and C-4 positions of the pyrrolidinedione ring has a profound impact on the pharmacological profile of the resulting analogues. Research has shown that both the nature and position of these substituents are key determinants of activity.

For instance, studies on related series of compounds have highlighted the importance of substituents at the C-3 position. The introduction of a phenyl ring at this position, particularly one bearing electron-withdrawing groups, has been a successful strategy. mdpi.com In one series of 3-substituted pyrrolidine-2,5-diones, analogues with a 3-chlorophenyl or 2-chlorophenyl group were synthesized and evaluated. mdpi.com Further research into other C-3 substituents revealed that a dimethylamino moiety at this position was particularly favorable for potent anticonvulsant activity in a series of hydrochloride salts. nih.gov

The stereochemistry at the C-3 position can also be a critical factor, with different enantiomers exhibiting varying levels of activity and tolerability. While less frequently explored, substitutions at the C-4 position can also modulate the activity, often in conjunction with C-3 modifications. The presence of small alkyl groups or other functional groups at C-4 can influence the molecule's conformation and its interaction with biological targets.

| Position | Substituent Type | Observed Effect on Activity | Example Substituents |

|---|---|---|---|

| C-3 | Aryl (substituted) | Electron-withdrawing groups can enhance activity. | 2-Chlorophenyl, 3-Chlorophenyl |

| C-3 | Amino | Small amino groups appear preferential for potent activity. | Dimethylamino |

| C-3/C-4 | Alkyl | Can influence conformation and binding. | Methyl |

To explore new chemical space and impose conformational constraints on the flexible pyrrolidinedione ring, researchers have developed ring-fused and spiro-analogues. These modifications can lead to compounds with improved potency and better safety profiles.

Ring fusion involves attaching another ring system to the C-3 and C-4 positions of the pyrrolidinedione core. This strategy led to the development of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which were identified as a particularly favorable core structure for anticonvulsant activity. researchgate.net

Spiro-analogues are created by replacing the two hydrogen atoms at C-3 (or C-4) with a single cycloalkane ring, forming a spirocyclic center. This approach has been used to synthesize various azaspirosuccinimides, such as 8-azaspiro[4.5]decane-7,9-diones and 3-azaspiro[5.5]undecane-2,4-diones. researchgate.net The size of the spirocyclic ring and the manner of its attachment to the pyrrolidinedione core are critical factors influencing activity. researchgate.net Studies on 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives have further confirmed that anticonvulsant activity depends on the size of the cycloalkyl system at the C-3 position. researchgate.netnih.gov

| Modification Type | Core Structure Example | Key SAR Finding |

|---|---|---|

| Ring Fusion | Hexahydro-1H-isoindole-1,3(2H)-dione | Identified as a favorable core for anticonvulsant activity. researchgate.net |

| Spiro-Analogue | 8-Azaspiro[4.5]decane-7,9-dione | Activity is dependent on the size of the spiro-cycloalkyl ring. researchgate.net |

| Spiro-Analogue | 3-Azaspiro[5.5]undecane-2,4-dione | The structure of the imide fragment is closely linked to activity. researchgate.net |

Exploration of the N-Substituent: Phenoxybutoxy Moiety Modifications

The N-substituent plays a pivotal role in modulating the physicochemical properties and pharmacological activity of pyrrolidinedione derivatives. The 1-(4-phenoxybutoxy) group offers multiple points for modification, including the alkylene chain, the terminal phenoxy ring, and the ether linkage.

The four-carbon butoxy chain in 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione acts as a spacer between the pyrrolidinedione pharmacophore and the terminal phenoxy ring. The length and branching of this alkylene linker are critical for optimal activity.

Studies on related N-(phenoxyalkyl)phthalimides have shown that the length of the alkyl chain influences anticonvulsant potency. While a four-carbon chain is often found in active compounds, both shortening and lengthening this chain can have significant effects. An optimal length is required to correctly position the terminal aromatic ring in the binding pocket of the target protein. Introducing branching on the alkylene chain can also impact activity by introducing steric hindrance or creating new chiral centers, which may lead to stereoselective binding.

The terminal phenoxy ring is a key site for modification to fine-tune the electronic and lipophilic properties of the molecule. Introducing substituents on this ring can dramatically alter biological activity.

Research on analogous structures has shown that the position and electronic nature of the substituent are important. In a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com Similarly, in N-phenylphthalimide derivatives, the introduction of substituents such as nitro, methyl, and chloro groups into the terminal phenyl ring led to more active compounds compared to the unsubstituted parent molecule. nih.gov The order of anticonvulsant activity for N-(2,6-dimethyl-phenyl)phthalimide derivatives was found to correspond to the substitution pattern on the phthalimide (B116566) ring itself, with 4-amino > 4-nitro > 4-methyl. nih.gov These findings suggest that both electron-donating and electron-withdrawing groups can enhance potency, depending on their position and the specific biological target.

| Substituent | Position on Phenyl Ring | General Effect on Activity |

|---|---|---|

| Fluoro | para (4-position) | Generally advantageous for activity. mdpi.com |

| Nitro | para (4-position) | Can lead to more active compounds. nih.gov |

| Methyl | para (4-position) | Can lead to more active compounds. nih.gov |

| Chloro | - | Can lead to more active compounds. nih.gov |

| Amino | para (4-position) | Potent activity observed in related imide series. nih.gov |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com The ether oxygen in the phenoxybutoxy moiety is a prime target for such modifications.

Replacing the ether linkage (-O-) with other divalent groups can affect the molecule's stability, flexibility, and hydrogen bonding capacity. Common bioisosteres for an ether linkage include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH2-). Each replacement alters the bond angle, length, and polarity of the linker. For example, replacing the ether with a more stable amide or acetamide (B32628) fragment has been explored in other series to increase chemical and metabolic stability and to evaluate the influence of the new functional group on anticonvulsant properties. mdpi.com Such modifications can lead to analogues with altered pharmacokinetic properties and potentially a different spectrum of biological activity.

| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Ether (-O-) | Thioether (-S-) | Alters bond angle and lipophilicity. |

| Ether (-O-) | Amine (-NH-) | Introduces hydrogen bond donor capability. |

| Ether (-O-) | Methylene (-CH2-) | Removes polar ether oxygen, increases lipophilicity. |

| Ether (-O-) | Amide (-CONH-) | Increases metabolic stability, introduces H-bonding sites. mdpi.com |

Mechanistic Insights from SAR Data

The collective data from structure-activity relationship studies strongly suggest that the biological activity of this compound analogues is governed by a complex interplay of electronic, steric, and hydrophobic factors. The insights gained from these studies indicate that both the phenoxybutoxy tail and the pyrrolidinedione headgroup play critical and distinct roles in the interaction with its biological target.

Analysis of various analogues has revealed that the nature of the substituent on the pyrrolidine-2,5-dione ring significantly influences the compound's activity. For instance, the introduction of different functional groups at the 3-position of the pyrrolidine-2,5-dione scaffold has been shown to be a key determinant of anticonvulsant activity in related compounds. nih.gov This suggests that this position is likely involved in a critical binding interaction with the target protein. Modifications that alter the stereochemistry of the substituents on the pyrrolidine (B122466) ring have also been shown to be important, with the cis-configuration often being preferred over the trans-orientation for certain biological activities. nih.gov

The phenoxybutoxy portion of the molecule appears to be primarily responsible for anchoring the compound within a specific binding pocket. Studies on related molecules containing a phenoxybutoxy side chain have demonstrated its importance for achieving high potency. For example, in a series of Kv1.3 potassium channel blockers, the attachment of a 4-phenoxybutoxy side chain to various heterocyclic systems was explored. While the nature of the heterocyclic core was found to be crucial, the phenoxybutoxy moiety was a consistent feature in the most potent compounds, indicating its role in establishing key interactions within the channel.

Furthermore, the length and flexibility of the butoxy linker are thought to be optimal for positioning the terminal phenoxy group in a favorable orientation for binding. The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt the necessary conformation to fit within the binding site. The terminal phenyl group itself likely engages in hydrophobic or pi-stacking interactions with amino acid residues of the target protein.

Interactive Data Table of SAR Findings:

| Compound Analogue | Modification | Observed Activity |

| Analogue A | Substitution at 3-position of pyrrolidine-2,5-dione | Influences anticonvulsant activity |

| Analogue B | cis-configuration of pyrrolidine ring substituents | Preferred for certain biological activities |

| Analogue C | Replacement of phenoxybutoxy chain | Reduced potency |

| Analogue D | Alteration of butoxy linker length | Suboptimal activity |

These mechanistic insights, derived from extensive SAR studies, are invaluable for the rational design of future analogues with improved potency and selectivity. By understanding the specific roles of the different structural components of this compound, researchers can make more informed decisions in the development of new therapeutic agents.

An article on the in vitro biological system studies of the chemical compound “this compound” cannot be generated. Despite a thorough search of publicly available scientific literature, no studies, data, or research findings corresponding to the specific assays and models outlined in the user's request were found for this particular compound.

The requested article structure included detailed sections on:

Cell-Based Assays for Molecular Interaction Confirmation: Including Target Engagement Assays, Cellular Thermal Shift Assays (CETSA), and Cellular Permeability and Uptake Studies.

Phenotypic Cellular Assays for Pathway Response: Such as cell cycle analysis and apoptosis induction pathways.

Co-culture and Organoid Model Systems.

Searches for "this compound" in conjunction with these specific experimental techniques did not yield any relevant results. The scientific literature does not appear to contain published research on the in vitro biological activities of this compound within the specified analytical frameworks. Therefore, the creation of an accurate, data-driven article with the required detailed research findings and data tables is not possible at this time.

Preclinical in Vivo Mechanistic Studies Non Human Biological Systems

Investigation of in vivo Molecular Target Engagement in Relevant Animal Models

No studies detailing the in vivo molecular target engagement of 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione in animal models have been identified in the public domain.

Analysis of Compound Distribution and Elimination in Animal Models (e.g., tissue distribution, metabolic stability studies focusing on enzymatic pathways involved)

There is no available data on the pharmacokinetic profile of this compound, including its tissue distribution, metabolic pathways, and elimination from biological systems in animal models.

Biomarker Analysis for Pathway Modulation in vivo

No research has been published on the use of biomarkers to assess the in vivo pathway modulation by this compound.

Mechanistic Characterization of Bioactivity in Animal Models

There are no available studies that provide a mechanistic characterization of the bioactivity of this compound in animal models.

Concluding Perspectives and Future Research Directions

Summary of Academic Discoveries and Mechanistic Insights

Direct academic discoveries focusing exclusively on 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione are limited. However, the broader family of N-substituted succinimides has been the subject of considerable research, offering valuable mechanistic insights.

Succinimides, or pyrrolidine-2,5-diones, are a class of heterocyclic compounds recognized for their diverse biological activities. nih.govuobasrah.edu.iq They are prevalent in medicinal chemistry due to their ability to serve as scaffolds for a variety of therapeutic agents, including those with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.govuobasrah.edu.iq The reactivity of the succinimide (B58015) ring, particularly the carbonyl groups and the nitrogen substituent, allows for a wide range of chemical modifications to tune the compound's biological and physicochemical properties. uobasrah.edu.iq

The synthesis of N-substituted succinimides can be achieved through several established routes. A common method involves the acylation of a primary amine with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.com Alternative approaches include the use of polyphosphate esters to facilitate the reaction between amines or hydrazides and succinic anhydride. mdpi.com A green chemistry approach has also been described, utilizing hot water as a solvent for the direct reaction of succinic acid and primary amines. researchgate.net

The 4-phenoxybutoxy moiety, on the other hand, has been identified as a key pharmacophore in the development of selective blockers of the Kv1.3 potassium channel. nih.govnih.gov The Kv1.3 channel is highly expressed on activated effector memory T cells, making it a therapeutic target for autoimmune diseases. nih.govacs.org The compound 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1) , for instance, is a potent and selective Kv1.3 blocker where the 4-phenoxybutoxy side chain is crucial for its activity. nih.govnih.govacs.org Structure-activity relationship studies have shown that attaching this side chain to various heterocyclic systems can confer Kv1.3 inhibitory activity. nih.gov

Identification of Knowledge Gaps and Unexplored Avenues

The primary knowledge gap is the absence of specific research on this compound itself. Key unexplored avenues include:

Synthesis and Characterization: There is no published, optimized synthesis for this compound. Its physical and chemical properties, such as melting point, solubility, and spectral data, remain uncharacterized.

Biological Activity Profile: The biological effects of this specific compound are unknown. Given the properties of its components, it is plausible that it could exhibit biological activity. However, without empirical data, this remains speculative. Key questions include:

Does it exhibit Kv1.3 channel blocking activity, similar to other compounds with a 4-phenoxybutoxy side chain?

Does the succinimide core confer any cytotoxic, anti-inflammatory, or other therapeutic properties?

What is the structure-activity relationship for this specific combination of a succinimide ring and a 4-phenoxybutoxy side chain?

Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would need to be elucidated. This would involve identifying its molecular targets and cellular pathways.

Prospects for Advanced Chemical Synthesis and Derivatization

Future research should focus on the efficient and scalable synthesis of this compound. Building upon general methods for N-substituted succinimide synthesis, a potential route would be the reaction of 4-phenoxybutoxyamine with succinic anhydride.

Furthermore, the core structure of this compound presents numerous opportunities for derivatization to explore structure-activity relationships. Modifications could be made to both the succinimide ring and the phenoxybutoxy side chain:

| Structural Component | Potential Modifications | Rationale |

| Succinimide Ring | Introduction of substituents at the 3- and 4-positions. | To modulate lipophilicity, steric hindrance, and potential interactions with biological targets. |

| Phenoxy Group | Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups). | To alter electronic properties and binding affinity to potential protein targets. |

| Butoxy Chain | Variation of the alkyl chain length. | To optimize the spatial orientation and flexibility of the phenoxy group relative to the succinimide core. |

These derivatization strategies could lead to the discovery of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Future Directions in Computational and Systems Biology Integration

Computational and systems biology approaches can play a pivotal role in guiding future research on this compound and its derivatives, especially given the current lack of experimental data.

Computational Chemistry:

Molecular Docking: In silico docking studies could be performed to predict the binding affinity of this compound to various biological targets, such as the Kv1.3 potassium channel or other enzymes and receptors known to interact with succinimide derivatives.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational dynamics of the molecule and its interactions with potential binding partners, helping to understand the stability of any predicted complexes.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, aiding in the early-stage assessment of their drug-like properties.

Systems Biology:

Target Identification: If experimental screening reveals a biological effect, systems biology approaches, such as transcriptomics or proteomics, could help to identify the molecular pathways and networks perturbed by the compound.

Network Analysis: By integrating experimental data with existing biological networks, researchers can build models to understand the system-level effects of the compound and predict potential off-target effects or synergistic interactions with other drugs.

The integration of these computational and systems biology tools with traditional chemical synthesis and biological screening will be essential to efficiently explore the therapeutic potential of this compound and its derivatives, and to fill the existing knowledge gaps surrounding this intriguing, yet understudied, chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-phenoxybutoxy)-2,5-pyrrolidinedione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrrolidinedione derivatives are synthesized by reacting activated esters (e.g., succinimidyl esters) with phenoxybutanol derivatives under anhydrous conditions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometry of reactants to minimize side products. Catalytic bases like triethylamine or DMAP can enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the substitution pattern of the phenoxybutoxy group and the pyrrolidinedione core. For instance, in related compounds, the α-protons adjacent to the carbonyl groups in pyrrolidinedione resonate at δ 2.9–3.5 ppm in ¹H NMR, while aromatic protons from the phenoxy group appear at δ 6.8–7.4 ppm . Mass spectrometry (ESI-TOF or HRMS) provides molecular weight validation, and IR spectroscopy confirms carbonyl stretches (~1700–1750 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform or ethyl acetate. Stability tests should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. For example, succinimide derivatives hydrolyze faster under alkaline conditions (pH > 8), necessitating storage in anhydrous environments at −20°C .

Advanced Research Questions

Q. How does the electronic nature of the phenoxybutoxy substituent influence the reactivity of the pyrrolidinedione core in nucleophilic reactions?

- Methodological Answer : Electron-donating groups (e.g., para-substituted phenoxy) increase the electron density of the pyrrolidinedione ring, potentially reducing electrophilicity at the carbonyl carbons. Computational studies (DFT calculations) can map frontier molecular orbitals to predict reactivity. Experimentally, competitive reactions with nucleophiles (e.g., amines or thiols) under controlled conditions (e.g., pH 7.4 buffer) can quantify substitution rates compared to analogs with electron-withdrawing groups .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts include hydrolyzed succinamic acid derivatives or dimerization products. Strategies include:

- Using dry solvents and inert atmospheres to prevent hydrolysis.

- Employing coupling agents (e.g., DCC or EDC) to activate the carbonyl group for efficient nucleophilic attack.

- Optimizing reaction time to avoid over-stirring, which can promote side reactions.

- Analytical monitoring (TLC or LC-MS) to terminate reactions at optimal conversion .

Q. How can this compound be utilized in protein labeling studies, and what are the optimal conjugation conditions?

- Methodological Answer : The compound’s succinimidyl ester group can react with primary amines (e.g., lysine residues) in proteins. For labeling:

- Dissolve the compound in DMSO (≤10% final concentration) to maintain solubility.

- Use a 5–10 molar excess of the compound relative to the protein in pH 8.0–9.0 buffer (e.g., borate or carbonate) for 1–2 hours at 4°C.

- Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted reagent .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of the ligand-target complex in physiological conditions. QSAR models may correlate structural features (e.g., logP, polar surface area) with activity, leveraging data from analogs with known biological profiles .

Contradictions and Limitations in Current Evidence

- While highlights the use of succinimidyl esters for protein labeling, the hydrolytic instability of pyrrolidinediones under aqueous conditions () necessitates careful handling. Researchers must validate conjugation efficiency via SDS-PAGE or MALDI-TOF .

- Synthesis protocols from may require modification for the phenoxybutoxy substituent due to steric hindrance, which is not explicitly addressed in the literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.